molecular formula C7H6N2 B132010 Imidazo[1,2-a]pyridine CAS No. 274-76-0

Imidazo[1,2-a]pyridine

Cat. No. B132010
CAS RN: 274-76-0
M. Wt: 118.14 g/mol
InChI Key: UTCSSFWDNNEEBH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is a nitrogen-containing heterocycle and a class of drugs that contain this same chemical substructure . They are generally GABA A receptor agonists . They have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .


Chemical Reactions Analysis

The recent synthetic pathways of Imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them promising candidates for the development of new antituberculosis drugs .

Covalent Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors . These compounds have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells . The results indicate the potential of these compounds as lead compounds for the treatment of intractable cancers .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown great potential in materials science . They have been used in the development of various technological applications, such as optoelectronic devices .

Sensors

Another application of Imidazo[1,2-a]pyridine derivatives is in the field of sensors . Their unique properties make them suitable for use in different types of sensors .

Modulators of the Central Nervous System

Imidazo[1,2-a]pyridines are principally studied and applied in pharmacology and imaging, as modulators of the central nervous system . They have been used for the development of various commercial drugs .

Organometallics and Natural Products

Imidazo[1,2-a]pyridine derivatives are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines, organometallics and natural products . Their intriguing chemical structure and varied biological activity make them a valuable resource in scientific research .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine is a versatile compound with a wide range of applications in medicinal chemistry . It has been recognized as a “drug prejudice” scaffold due to its significant activity against various targets. For instance, it has been used to develop novel KRAS G12C inhibitors, which are potent anticancer agents . It also exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

The mode of action of Imidazo[1,2-a]pyridine depends on the specific target. For example, as a KRAS G12C inhibitor, it interacts with the KRAS protein, a key player in cell signaling pathways related to cell growth and differentiation . By inhibiting this protein, the compound can potentially halt the proliferation of cancer cells. In the case of TB, it exhibits significant activity against the bacteria causing the disease .

Biochemical Pathways

Imidazo[1,2-a]pyridine affects various biochemical pathways based on its target. In the context of cancer, it impacts the signaling pathways related to cell growth and differentiation . When targeting TB, it likely interferes with the bacterial processes essential for their survival and proliferation .

Result of Action

The result of Imidazo[1,2-a]pyridine’s action is largely dependent on its target. As a KRAS G12C inhibitor, it has shown potential as an anticancer agent, particularly for cancers with the KRAS G12C mutation . In terms of TB, some Imidazo[1,2-a]pyridine derivatives have shown significant activity against MDR-TB and XDR-TB .

Safety and Hazards

Imidazo[1,2-a]pyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent synthetic pathways of Imidazo[1,2-a]pyridines are expected to provide new initiatives to the chemists towards the synthesis of Imidazo[1,2-a]pyridines .

properties

IUPAC Name

imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSSFWDNNEEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181821
Record name Imidazo(1,2-a)pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine

CAS RN

274-76-0
Record name Imidazo(1,2-a)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine
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Record name IMIDAZO(1,2-A)PYRIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 47 g. of 2-aminopyridine, 120 g. of 45% chloroacetaldehyde solution in water and 50.4 g. of sodium bicarbonate in 400 ml. of anhydrous ethanol and 100 ml. of water is heated to reflux for 3 hrs. The reaction mixture is cooled, treated with 900 ml. of water and extracted with diethyl ether (3 × 700 ml.). The combined extracts are dried over sodium sulfate and concentrated to a brown oil. Distillation gives 18.8 g. of the desired intermediate as a light yellow oil, b.p. 70° C./0.02 mm.
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Synthesis routes and methods II

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To saturated NaHCO3 (40 mL) was added the chlorhydrate form of 2-(chloromethyl)-imidazo[1,2-a]pyridine and the aqueous layer was extracted with AcOEt. The organic layers were combined and washed with brine, dried over MgSO4 and the solvent was removed under reduced pressure to afford 877 mg of 2-chloromethyl)-imidazo[1,2-a]pyridine (Yield. 80%) as a brownish solid (M.P.: 8485° C.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary biological activities associated with imidazo[1,2-a]pyridines?

A1: Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory: [] These compounds can reduce the production of pro-inflammatory cytokines like TNF-α, playing a crucial role in inflammatory responses.
  • Antibacterial: [, ] They demonstrate activity against both Gram-positive and Gram-negative bacteria, indicating potential as antibacterial agents.
  • Antifungal: [, ] Imidazo[1,2-a]pyridines show promise in inhibiting the growth of various fungal species, making them potential antifungal candidates.
  • Antiprotozoal: [] Certain derivatives exhibit potent activity against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, responsible for diseases like African trypanosomiasis and malaria, respectively.
  • Anticancer: [, , ] Some imidazo[1,2-a]pyridines display cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Q2: How do imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects?

A2: Studies suggest that certain imidazo[1,2-a]pyridines, particularly those with specific substituents, can inhibit the production of TNF-α. [] This pro-inflammatory cytokine plays a central role in regulating immune responses, and its inhibition can contribute to the anti-inflammatory effects observed.

Q3: Do imidazo[1,2-a]pyridines target specific enzymes or receptors to elicit their biological effects?

A3: While the exact mechanisms of action for many imidazo[1,2-a]pyridine derivatives are still under investigation, some studies indicate potential interactions with specific targets. For instance, [] suggests that a novel imidazo[1,2-a]pyridine derivative might exert its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses and cell survival, and its modulation could explain the observed biological activity.

Q4: What is the basic structure of an imidazo[1,2-a]pyridine molecule?

A4: Imidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring system. The numbering of the ring system starts from the nitrogen in the imidazole ring and proceeds around the molecule.

Q5: How does the substitution pattern on the imidazo[1,2-a]pyridine core affect its spectroscopic properties?

A5: The presence and nature of substituents on the imidazo[1,2-a]pyridine core significantly influence its spectroscopic characteristics. For example, electron-donating groups can lead to a bathochromic shift (red shift) in the absorption and fluorescence spectra, while electron-withdrawing groups may cause a hypsochromic shift (blue shift). [, ]

Q6: Have imidazo[1,2-a]pyridines been explored for their catalytic properties?

A7: While not as widely studied as their biological activities, certain imidazo[1,2-a]pyridine derivatives have shown potential in catalytic applications. [] highlights the synthesis and characterization of selenoester derivatives of imidazo[1,2-a]pyridine, demonstrating their potential for chemical detoxification of HgCl2. These findings suggest possible applications in environmental remediation strategies.

Q7: How has computational chemistry contributed to understanding the properties and activities of imidazo[1,2-a]pyridines?

A8: Computational methods, including DFT calculations, have been instrumental in elucidating the electronic structure, optical properties, and potential applications of imidazo[1,2-a]pyridines. [, , ] These studies provide valuable insights into the structure-property relationships, guiding the design of novel derivatives with tailored properties.

Q8: How do modifications at the 2-position of the imidazo[1,2-a]pyridine ring influence biological activity?

A9: The nature of the substituent at the 2-position significantly influences biological activity. For example, bulky hydrophobic groups at this position often enhance activity against certain targets. [, ]

Q9: Can the introduction of electron-donating or electron-withdrawing groups modulate the potency and selectivity of imidazo[1,2-a]pyridine derivatives?

A10: Yes, incorporating electron-donating or electron-withdrawing groups can fine-tune the electronic properties and, consequently, the biological activity of these compounds. [, ] For example, electron-donating groups might increase potency against certain targets, while electron-withdrawing groups might enhance selectivity.

Q10: What are some strategies to improve the stability and bioavailability of imidazo[1,2-a]pyridine-based drugs?

A11: Strategies such as prodrug approaches, where the active drug is released in vivo, can be employed. [] Additionally, formulation techniques like encapsulation in nanoparticles or liposomes can enhance solubility and bioavailability. []

Q11: Are there specific SHE regulations regarding the synthesis and handling of imidazo[1,2-a]pyridine derivatives?

A11: While specific regulations might vary depending on the jurisdiction and the specific derivative, researchers should adhere to general laboratory safety protocols and handle these compounds with caution. Proper waste disposal methods should be followed to minimize environmental impact.

Q12: Have the PK/PD properties of imidazo[1,2-a]pyridine derivatives been extensively studied?

A13: While PK/PD data for all derivatives are not available, some studies provide insights into their ADME properties. [] describes the synthesis of novel dicationic imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents, including investigations into their in vivo activity and efficacy. These studies are crucial for understanding the drug's behavior in biological systems.

Q13: What types of in vitro and in vivo models are used to assess the efficacy of imidazo[1,2-a]pyridine derivatives?

A14: Researchers employ various models depending on the targeted biological activity. [] used in vitro assays against T. b. rhodesiense and P. falciparum, followed by in vivo studies in a trypanosomal STIB900 mouse model. [] utilized a subcutaneous air pouch model to evaluate the in vivo anti-inflammatory activity of a novel imidazo[1,2-a]pyridine derivative.

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